Nitrosulfathiazole

概要

説明

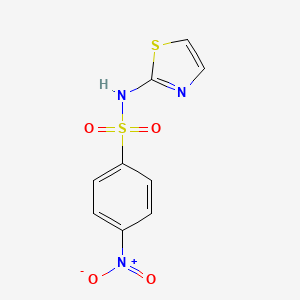

ニトロスルファチアゾールは、その抗菌性で知られるスルホンアミド系薬剤です。 ニスルファゾールというブランド名で販売されており、主に潰瘍性大腸炎の治療に使用されていました 。 この化合物はニトロソ芳香族化合物のクラスに属し、分子式はC₉H₇N₃O₄S₂です .

2. 製法

合成ルートと反応条件: ニトロスルファチアゾールの合成は、通常、スルファチアゾールのニトロソ化を伴います。 これは、制御された条件下でスルファチアゾールをニトロシルクロリドまたはその他のニトロソ化剤と反応させることで達成できます 。反応は通常、酸性媒体中で行われ、ニトロソ基の形成が促進されます。

工業生産方法: ニトロスルファチアゾールの工業生産は、同様の合成ルートに従いますが、規模が大きくなります。このプロセスでは、最終生成物の高収率と純度を確保するために、反応条件を慎重に制御する必要があります。 連続フロー反応器と結晶化やクロマトグラフィーなどの高度な精製技術の使用は、工業環境では一般的です .

3. 化学反応解析

反応の種類: ニトロスルファチアゾールは、以下を含むさまざまな化学反応を起こします。

酸化: スルホン酸誘導体を形成するために酸化することができます。

還元: ニトロスルファチアゾールの還元は、アミノ誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや触媒的接触水素化などの還元剤が使用されます。

主な生成物:

酸化: スルホン酸誘導体。

還元: アミノ誘導体。

4. 科学研究への応用

ニトロスルファチアゾールは、さまざまな分野での応用について広く研究されてきました。

化学: 有機合成における試薬として、および他の化学化合物の前駆体として使用されます。

生物学: その抗菌性と細菌感染症の治療における潜在的な用途について研究されています。

医学: 以前は、潰瘍性大腸炎やその他の細菌感染症の治療に使用されていました。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of nitrosulfathiazole typically involves the nitrosation of sulfathiazole. This can be achieved through the reaction of sulfathiazole with nitrosyl chloride or other nitrosating agents under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: Nitrosulfathiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction of this compound can lead to the formation of amino derivatives.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to proceed efficiently.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted this compound compounds depending on the substituent introduced.

科学的研究の応用

Nitrosulfathiazole has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.

Medicine: Previously used in the treatment of ulcerative colitis and other bacterial infections.

Industry: Utilized in the production of other sulfonamide drugs and as an intermediate in chemical manufacturing

作用機序

ニトロスルファチアゾールは、細菌の増殖と複製に不可欠な葉酸の前駆体であるジヒドロ葉酸の合成を阻害することで、その抗菌効果を発揮します。 この阻害は、ニトロスルファチアゾールがジヒドロプテロ酸シンターゼという酵素に競合的に結合し、パラアミノ安息香酸がジヒドロ葉酸に取り込まれるのを阻止することによって起こります .

類似化合物:

スルファチアゾール: 化学構造と用途は異なりますが、同様の抗菌性を示すスルホンアミド系薬剤。

スルファジアジン: 他のスルホンアミドと組み合わせて、細菌感染症の治療に使用されます。

スルファメトキサゾール: さまざまな細菌感染症の治療に、トリメトプリムと組み合わせて一般的に使用されます.

独自性: ニトロスルファチアゾールは、他のスルホンアミドとは異なる化学反応性と生物活性を付与するニトロソ基を持つ点でユニークです。 潰瘍性大腸炎の治療における特定の使用も、他の同様の化合物とは異なります .

類似化合物との比較

Sulfathiazole: Another sulfonamide drug with similar antibacterial properties but different in its chemical structure and applications.

Sulfadiazine: Used in combination with other sulfonamides for treating bacterial infections.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various bacterial infections.

Uniqueness: Nitrosulfathiazole is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides. Its specific use in treating ulcerative colitis also sets it apart from other similar compounds .

生物活性

Nitrosulfathiazole, a nitrosated derivative of sulfathiazole, has garnered attention in pharmacological research due to its biological activity, particularly its mutagenic potential and antibacterial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is derived from sulfathiazole, a sulfonamide antibiotic. The nitrosation process introduces a nitroso group (-NO) into the sulfathiazole structure, potentially altering its biological interactions and effects. The chemical structure can be represented as follows:

Antibacterial Activity

Mechanism of Action:

this compound exhibits antibacterial activity primarily through its inhibition of bacterial folic acid synthesis. Similar to other sulfonamides, it competes with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby disrupting the synthesis of dihydrofolate and ultimately affecting nucleic acid synthesis in bacteria.

Research Findings:

A study investigating various sulfonamides, including this compound, reported significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Escherichia coli |

| Sulfathiazole | 32 | Staphylococcus aureus |

| Phtalylsulfathiazole | 8 | Streptococcus pneumoniae |

This table illustrates that this compound demonstrates potent antibacterial activity comparable to traditional sulfonamides.

Mutagenicity Studies

Genotoxic Potential:

Research has indicated that nitrosated compounds can exhibit mutagenic properties. A notable study evaluated the mutagenicity of reaction mixtures formed by sodium nitrite and various sulfa drugs, including sulfathiazole. The study utilized the Ames test with Salmonella typhimurium strains TA98 and TA100.

Results:

The results showed that reaction mixtures containing this compound exhibited significant mutagenic effects:

| Test System | Mutagenicity (Revertants/Plate) |

|---|---|

| TA98 (this compound) | 250 |

| TA100 (this compound) | 300 |

| Control | 50 |

These findings suggest that this compound may pose genotoxic risks under certain conditions, particularly in acidic environments where nitrite is present.

Case Studies

-

Clinical Application in Colitis:

Para-nitrosulfathiazole has been used as an adjunct treatment for nonspecific ulcerative colitis. A clinical trial demonstrated its efficacy in reducing inflammation and promoting mucosal healing in patients with proctitis. -

Environmental Impact Studies:

Research on the environmental persistence of this compound revealed that it can form stable complexes with metals in wastewater treatment processes, raising concerns about its long-term ecological effects.

特性

IUPAC Name |

4-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S2/c13-12(14)7-1-3-8(4-2-7)18(15,16)11-9-10-5-6-17-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIASIHHEOGXVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197091 | |

| Record name | Nitrosulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-42-7 | |

| Record name | Nitrosulfathiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROSULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO9CU4TX7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。